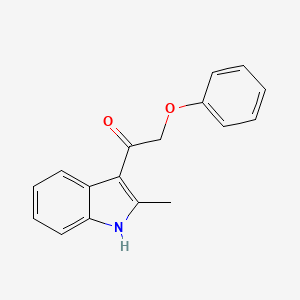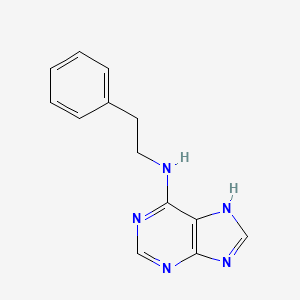![molecular formula C21H22N4O B5664080 (3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5664080.png)
(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine" belongs to a class of heterocyclic compounds characterized by the presence of both pyrrolidine and pyrazole rings. These structures are of significant interest in medicinal chemistry due to their potential pharmacological activities. Heterocyclic compounds containing pyrrolidine and pyrazole rings have been extensively studied for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties (Govindaraju et al., 2012; Becerra et al., 2022).
Synthesis Analysis
The synthesis of compounds like "(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine" typically involves multistep reactions starting from readily available chemicals. Key steps may include the formation of the pyrazole ring, introduction of the pyrrolidine moiety, and subsequent modifications to introduce the benzyl group. Methods such as palladium-catalyzed reactions, reductive amination employing hydrogen, and cyclocondensation reactions are crucial in the construction of complex heterocyclic structures (Rossi et al., 2014; Irrgang & Kempe, 2020).
Molecular Structure Analysis
The molecular structure of this compound features stereochemistry, with the (3R*,4S*) configuration indicating the presence of chiral centers. Such stereochemistry can significantly influence the biological activity and interaction of the compound with biological targets. Advanced spectroscopic techniques, including NMR and X-ray crystallography, are often used to determine the precise configuration and conformation of such molecules (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
Heterocyclic compounds like this one can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the functional groups present. The presence of the carbonyl group adjacent to the pyrrolidine and pyrazole rings can influence the reactivity, making it a versatile intermediate for further chemical modifications (Kamneva et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and the presence of functional groups. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems.
Chemical Properties Analysis
The chemical stability, reactivity towards biological macromolecules, and the ability to form bioactive metabolites are critical aspects of the chemical properties. Studies on related heterocyclic compounds indicate that the electron-rich nature of the nitrogen atoms and the presence of substituents on the rings can significantly affect these properties, impacting their pharmacological profile (Ray et al., 2022).
For further detailed insights and specific methodologies used in the synthesis and analysis of similar compounds, refer to the following references:
Propriétés
IUPAC Name |
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(1-benzylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-20-15-24(14-19(20)17-9-5-2-6-10-17)21(26)18-11-23-25(13-18)12-16-7-3-1-4-8-16/h1-11,13,19-20H,12,14-15,22H2/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCAFRDMDBQXBP-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5663998.png)

![2,2-dimethyl-N-{[(3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5664021.png)


![1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B5664039.png)

![[3-(2-methoxyethyl)-1-(2-methoxy-2-methylpropanoyl)-3-piperidinyl]methanol](/img/structure/B5664054.png)
![4-[(4-methyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5664066.png)

![2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664091.png)
![3-chloro-4-fluoro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5664096.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)